Welcome to the BenchChem Online Store!
molecular formula C19H16N2O2 B8529847 3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one CAS No. 61675-79-4

3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one

Cat. No. B8529847
M. Wt: 304.3 g/mol
InChI Key: ZEGVHGXCSBJPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03991064

Procedure details

In the same way as described in example 2, the title product was prepared starting from phenylisocyanate and the pyrrolidine enamine of N-benzoyl-4-piperidone. Crystallization from methanol afforded analytical material, mp 275°-277° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidine enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([N:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:10]([N:18]1[CH2:19][C:20]2[C:8](=[O:9])[NH:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=3[C:21]=2[CH2:22][CH2:23]1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Two
Name
pyrrolidine enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization from methanol afforded analytical material, mp 275°-277° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC=2C3=C(NC(C2C1)=O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.